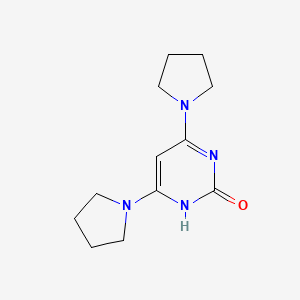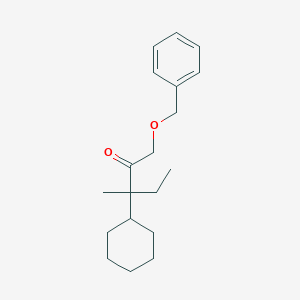
2-(2,5-Dichlorophenyl)-2,3-dihydro-1,3-benzoxazole-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Dichlorophenyl)-2,3-dihydro-1,3-benzoxazole-2-sulfonyl chloride is a complex organic compound that features a benzoxazole ring substituted with a sulfonyl chloride group and a dichlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichlorophenyl)-2,3-dihydro-1,3-benzoxazole-2-sulfonyl chloride typically involves multiple steps. One common method includes the cyclization of an appropriate precursor to form the benzoxazole ring, followed by the introduction of the sulfonyl chloride group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purities. The use of automated systems can also reduce the risk of human error and improve safety.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,5-Dichlorophenyl)-2,3-dihydro-1,3-benzoxazole-2-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydride, nucleophiles like amines, and catalysts like palladium for coupling reactions. The reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2-(2,5-Dichlorophenyl)-2,3-dihydro-1,3-benzoxazole-2-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Biological Studies: It can serve as a probe or inhibitor in biological studies to investigate the function of specific proteins or pathways.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules.
Mecanismo De Acción
The mechanism of action of 2-(2,5-Dichlorophenyl)-2,3-dihydro-1,3-benzoxazole-2-sulfonyl chloride depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary widely and are typically determined through detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,4-Dichlorophenyl)-2,3-dihydro-1,3-benzoxazole-2-sulfonyl chloride
- 2-(2,6-Dichlorophenyl)-2,3-dihydro-1,3-benzoxazole-2-sulfonyl chloride
- 2-(3,5-Dichlorophenyl)-2,3-dihydro-1,3-benzoxazole-2-sulfonyl chloride
Uniqueness
2-(2,5-Dichlorophenyl)-2,3-dihydro-1,3-benzoxazole-2-sulfonyl chloride is unique due to the specific positioning of the dichlorophenyl group, which can influence its reactivity and interactions with other molecules. This positional specificity can lead to differences in biological activity and chemical properties compared to its isomers.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique structure allows it to participate in various chemical reactions and makes it a valuable building block for the synthesis of more complex molecules. Further research into its properties and applications could lead to new discoveries and advancements in multiple fields.
Propiedades
Número CAS |
922187-14-2 |
|---|---|
Fórmula molecular |
C13H8Cl3NO3S |
Peso molecular |
364.6 g/mol |
Nombre IUPAC |
2-(2,5-dichlorophenyl)-3H-1,3-benzoxazole-2-sulfonyl chloride |
InChI |
InChI=1S/C13H8Cl3NO3S/c14-8-5-6-10(15)9(7-8)13(21(16,18)19)17-11-3-1-2-4-12(11)20-13/h1-7,17H |
Clave InChI |
NAQMCEVZKZJYOR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(O2)(C3=C(C=CC(=C3)Cl)Cl)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Methylpiperazin-1-yl)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14188962.png)
![2-[4-(2,4-Dichlorophenoxy)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14188965.png)





![N,N-Di([1,1'-biphenyl]-4-yl)-7-bromophenanthren-2-amine](/img/structure/B14188999.png)
![1-(Prop-2-en-1-yl)-2-[(prop-2-yn-1-yl)oxy]naphthalene](/img/structure/B14189003.png)


![4-[(2,4-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14189027.png)

![(E)-methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)but-2-enoate](/img/structure/B14189048.png)
